Enzyme Inhibition: Dihydrolipoyl Dehydrogenase (DLDH) from Mycobacterium tuberculosis
4-(Trifluoromethyl)nicotinohydrazide inhibits dihydrolipoyl dehydrogenase (DLDH) from M. tuberculosis with an IC50 of 6.00E+3 nM (6 µM) [1]. In contrast, a structurally related hydrazide derivative (BDBM188315) demonstrated approximately 3.7-fold greater potency against the same enzyme with an IC50 of 1620 ± 240 nM (1.62 µM) [2]. This quantitative difference highlights the impact of the 4-trifluoromethyl substitution on target engagement and provides a benchmark for SAR optimization.
| Evidence Dimension | IC50 (nM) against M. tuberculosis dihydrolipoyl dehydrogenase |
|---|---|
| Target Compound Data | 6.00E+3 nM (6 µM) |
| Comparator Or Baseline | BDBM188315 (related hydrazide derivative): 1620 ± 240 nM (1.62 µM) |
| Quantified Difference | Target compound is approximately 3.7-fold less potent (higher IC50) |
| Conditions | Spectrophotometric assay with DTNB, lipoamide, and NADH; serial dilutions from 100 to 0.1 µM [1]; pH 7 ± n/a [2] |
Why This Matters
This data enables researchers to benchmark 4-(Trifluoromethyl)nicotinohydrazide against a known inhibitor in the same assay system, guiding selection for SAR studies or target validation.
- [1] BindingDB. (2014). BDBM119889: IC50 for Dihydrolipoyl dehydrogenase (Mycobacterium tuberculosis). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=119889 View Source
- [2] Wong, C., & Wu, Y. (2015). Compounds and methods for treating tuberculosis infection. US Patent US9073941. BindingDB entry for BDBM188315. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=7293 View Source
